2-(Oxetan-3-yl)propan-2-amine
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Overview
Description
2-(Oxetan-3-yl)propan-2-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . For instance, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production of 2-(Oxetan-3-yl)propan-2-amine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the amine group or the oxetane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
2-(Oxetan-3-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in drug design due to its unique structural properties.
Materials Science: It is used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)propan-2-amine involves its interaction with molecular targets through its amine group and oxetane ring. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing azetidine rings share some structural similarities with oxetane derivatives.
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing ring and are used in similar applications.
Uniqueness
2-(Oxetan-3-yl)propan-2-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Biological Activity
2-(Oxetan-3-yl)propan-2-amine, also known as (2R)-1-(Oxetan-2-yl)propan-2-amine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an oxetane ring, which is a four-membered cyclic ether, attached to a propan-2-amine moiety. This unique structure contributes to its diverse biological activities.
Medicinal Chemistry Applications
The compound is primarily utilized as a building block in the synthesis of pharmaceutical agents aimed at treating central nervous system disorders. Its oxetane ring enhances the binding affinity to various biological targets, making it a valuable intermediate in drug development.
Antimicrobial Activity
Recent studies have indicated that oxetane-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.49 μM, demonstrating potency greater than standard antitubercular drugs like isoniazid .
Table 1: Antimicrobial Activity of Oxetane Derivatives
Compound | MIC (μM) | Reference |
---|---|---|
3-(benzyloxy)oxetan derivative | 57.73 | |
4-bromobenzyloxy derivative | 6.81 | |
4-cyanobenzyloxy derivative | 3.49 |
The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The oxetane ring can enhance selectivity and affinity through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with target molecules.
- Electrostatic Interactions : The overall charge distribution in the molecule allows for effective binding to charged sites on proteins or nucleic acids.
These interactions can modulate various biological processes, leading to therapeutic effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxetane ring and the amine group significantly influence the biological activity of derivatives. For instance, substituents on the benzyloxy group have been shown to enhance antimicrobial potency, with specific groups yielding improved MIC values compared to unsubstituted derivatives .
Table 2: Structure-Activity Relationship Findings
Substituent | Activity Change | Reference |
---|---|---|
Unsubstituted benzyloxy | Baseline activity | |
4-bromobenzyloxy | Increased by 4-fold | |
4-cyanobenzyloxy | Increased by 8-fold |
Case Studies
- Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited significant activity against M. tuberculosis with varying MIC values based on structural modifications. This highlights the potential for developing new antitubercular agents based on this scaffold .
- CNS Targeting : Research indicates that compounds containing the oxetane moiety can cross the blood-brain barrier effectively, suggesting their utility in treating neurological disorders.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(oxetan-3-yl)propan-2-amine |
InChI |
InChI=1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3 |
InChI Key |
ZNEWZARFNPNCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1COC1)N |
Origin of Product |
United States |
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